molecular formula C5H10ClN3 B12360278 (4-Chloro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine

(4-Chloro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine

Cat. No.: B12360278
M. Wt: 147.60 g/mol
InChI Key: GOVGRSMNBVQHAN-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of a pyridinone ring substituted with a chlorine atom at the 4-position and a hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) typically involves the reaction of 4-chloro-2(1H)-pyridinone with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of pyridinone oxides.

    Reduction: Formation of 4-chloro-2(1H)-pyridinone amine derivatives.

    Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, thereby affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone,4-bromo-,hydrazone: Similar structure with a bromine atom instead of chlorine.

    2(1H)-Pyridinone,4-fluoro-,hydrazone: Similar structure with a fluorine atom instead of chlorine.

    2(1H)-Pyridinone,4-methyl-,hydrazone: Similar structure with a methyl group instead of chlorine.

Uniqueness

2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

(4-chloro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine

InChI

InChI=1S/C5H10ClN3/c6-4-1-2-8-5(3-4)9-7/h4H,1-3,7H2,(H,8,9)

InChI Key

GOVGRSMNBVQHAN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(CC1Cl)NN

Origin of Product

United States

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